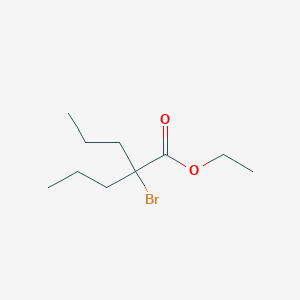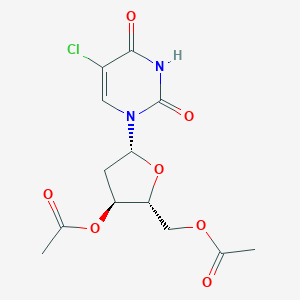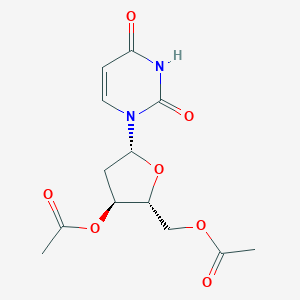
2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide
Overview
Description
2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O5 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Glycosylamines and Their Derivatives
Crystalline 2-acetamido-2-deoxy-β-D-glucosylamine, a key compound in carbohydrate chemistry, is prepared from 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide through deacetylation followed by catalytic hydrogenation. This process leads to the development of an improved synthesis route for derivatives like 2-acetamido-1-N-(4-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine, which are vital for understanding the stereochemistry of glycosylamines and their derivatives in biological systems (Kiyozumi et al., 1970).
Supramolecular Structures in Glycosides
The azide derivative is used to synthesize supramolecular structures such as 1-acetamido-1-deoxy-(4-O-β-d-glucopyranosyl-β-d-glucopyranose) and its triazole derivatives. These compounds exhibit unique structural features like acetamide C(4) chains and stacked cellobiose residues, which are essential for understanding carbohydrate-based supramolecular assemblies (Hayes et al., 2014).
Polysaccharide Synthesis
This compound is instrumental in synthesizing complex polysaccharides, such as those mimicking Streptococcus pneumoniae type XIV. The synthesis involves glycosides of 2-acetamido-2-deoxy-D-glucopyranose, leading to branched tetrasaccharides with dioxa-type spacer-arms, crucial for vaccine development and bacterial polysaccharide research (Amvam-Zollo & Sinaÿ, 1986).
Adjuvant Activity in Immunology
In immunological research, derivatives synthesized from this compound, such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, have been explored for their adjuvant activity. Such studies contribute to the development of more effective vaccines and immunotherapies (Merser et al., 1975).
Glycopeptide and Glycoprotein Analysis
The compound is used in model studies for hydrazinolysis-N-reacetylation procedures of glycopeptides and glycoproteins, providing insights into the structural analysis and functional implications of glycosylation in proteins (Bendiak & Cumming, 1985).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide interacts with its targets and exerts its effects .
Future Directions
The synthesis and reactions of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide and related compounds continue to be an area of active research. For example, recent work has explored the use of a reactive, readily prepared furanosyl oxazoline for the preparation of unprotected β-glucopyranosides of N-acetyl-D-glucosamine .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCDCDASZJFGK-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















